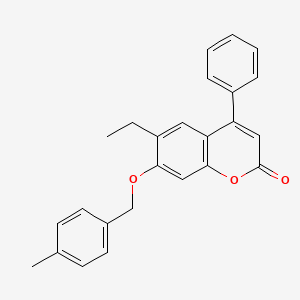

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: Benzaldehyde derivatives, ethyl acetoacetate, and phenol derivatives.

Condensation Reaction: The initial step often involves a condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Cyclization: The intermediate product undergoes cyclization to form the chromenone core structure.

Substitution: The final steps involve introducing the ethyl and benzyloxy groups through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrochromenones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is C24H24O3 with a molecular weight of approximately 372.45 g/mol. The compound features a chromenone backbone with specific substituents that contribute to its biological activities.

Therapeutic Applications

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potential damage. In vitro studies have demonstrated that such chromenones can enhance cell viability under oxidative conditions .

2. Inhibition of Enzymes

The compound shows promise as an inhibitor of various enzymes implicated in neurodegenerative diseases:

- Monoamine Oxidase-B (MAO-B) : Studies have identified chromenone derivatives as selective inhibitors of MAO-B, which is relevant for the treatment of disorders like Parkinson's disease. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can significantly influence the inhibitory potency against MAO-B .

- Acetylcholinesterase (AChE) : Compounds with similar structures have been evaluated for their ability to inhibit AChE, an enzyme associated with Alzheimer's disease. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

3. Neuroprotective Effects

In addition to enzyme inhibition, there is evidence suggesting that this compound may exert neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival during stress conditions .

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antioxidant | Effective in scavenging free radicals; enhances cell viability |

| MAO-B Inhibition | Selective and competitive inhibition; potential for Parkinson's treatment |

| AChE Inhibition | Inhibitory effects observed; implications for Alzheimer's therapy |

| Neuroprotection | Modulates oxidative stress; promotes neuronal survival |

Recent Research Insights

- In Vitro Studies : A study evaluated the toxicity and efficacy of various chromenone derivatives, including this compound, showing that these compounds were non-toxic at concentrations up to 100 µg/mL while maintaining significant biological activity .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, revealing key structural features that enhance their inhibitory potential .

Mechanism of Action

The mechanism of action of 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit enzyme activity or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

4-Hydroxycoumarin: A derivative with anticoagulant activity, used in the synthesis of warfarin.

7-Hydroxycoumarin: Known for its fluorescence properties and used in biochemical assays.

Uniqueness

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other chromenone derivatives.

Biological Activity

6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C25H22O

- Molecular Weight : 370.452 g/mol

The structural features of this compound include an ethyl group at position 6, a benzyloxy group at position 7, and a phenyl group at position 4 of the chromen-2-one scaffold. These modifications contribute to its biological activity by enhancing lipophilicity and potentially influencing interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar coumarin structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways:

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects on prostate cancer cell lines (PC3 and DU145). The IC50 values were noted to decrease significantly over time, indicating a dose-dependent response to treatment .

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC3 | 40.1 μg/mL | 27.05 μg/mL | 26.43 μg/mL |

| DU145 | 98.14 μg/mL | 62.5 μg/mL | 41.85 μg/mL |

This data suggests that the compound is more effective against PC3 cells compared to DU145 cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Coumarin derivatives are known for their ability to inhibit bacterial growth:

- Antibacterial Activity : Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, indicating potential as an antibacterial agent .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Klebsiella pneumoniae | 0.625 |

Anti-inflammatory Effects

Inflammation is a significant factor in many diseases, including cancer. Compounds related to coumarins have shown anti-inflammatory effects by inhibiting specific pathways involved in inflammation:

- Mechanism of Action : It has been suggested that the compound may inhibit enzymes like cyclooxygenase (COX), which play a crucial role in inflammatory processes .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which may contribute to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Ethyl-7-(4-methyl-benzyloxy)-4-phenyl-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core. A common approach is the Claisen-Schmidt condensation between substituted acetophenones and aldehydes under alkaline conditions (e.g., KOH/ethanol at 5–10°C for 24 hours). Subsequent functionalization, such as benzyloxy group introduction, requires controlled etherification using 4-methylbenzyl chloride in the presence of a base like K₂CO₃. Reaction parameters such as solvent polarity (DMF or acetonitrile), temperature (room temp to reflux), and catalyst choice significantly impact yield and purity. For example, lower temperatures (5–10°C) reduce side reactions in condensation steps, while DMF facilitates solubility during recrystallization .

Q. Which analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and intermolecular interactions. Key parameters include bond lengths, dihedral angles (e.g., 65.3° between benzene and chromenone planes), and hydrogen-bonding motifs (C–H···O/π). Complement this with spectroscopic methods:

- NMR : Assign substituent positions via ¹H/¹³C chemical shifts (e.g., ethyl groups at δ ~1.2–1.4 ppm).

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~388) .

Q. How do substituents (ethyl, benzyloxy, phenyl) affect the compound’s physicochemical properties?

Substituents modulate solubility, stability, and reactivity:

- Ethyl group (C6) : Enhances lipophilicity, impacting membrane permeability in biological assays.

- 4-Methyl-benzyloxy (C7) : Introduces steric hindrance, reducing hydrolysis susceptibility compared to smaller alkoxy groups.

- Phenyl (C4) : Stabilizes the chromenone core via π-π stacking, as observed in SCXRD packing diagrams .

| Substituent | Role | Impact Example |

|---|---|---|

| Ethyl (C6) | Lipophilicity | LogP increases by ~0.5 units |

| Benzyloxy (C7) | Steric protection | Half-life in pH 7.4 buffer: >24 hours |

| Phenyl (C4) | π-Stacking | Melting point: ~378 K |

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol or DMF is preferred due to moderate solubility (~20 mg/mL in ethanol at 25°C). Column chromatography (silica gel, hexane/EtOAc 4:1) resolves byproducts from incomplete etherification. Purity is validated via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .

Q. How is the compound’s preliminary biological activity assessed?

Initial screens focus on antioxidant and antimicrobial activity:

- DPPH Assay : Measures radical scavenging (IC₅₀ ~50 µM).

- Microbroth Dilution : Tests bacterial inhibition (MIC ~25 µg/mL against S. aureus).

Dose-response curves and structural analogs (e.g., halogenated chromenones) guide SAR development .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Disordered substituents (e.g., ethyl groups) and twinning complicate refinement. Strategies include:

- SHELXL Constraints : Restrain thermal parameters for overlapping atoms.

- TWIN/BASF Commands : Model twin fractions in cases of pseudo-merohedral twinning.

- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts .

Q. How are hydrogen-bonding networks and π-π interactions quantified in the crystal lattice?

Using software like Mercury (CCDC):

- Graph Set Analysis : Classify motifs (e.g., C(6) chains from C–H···O bonds).

- π-π Distances : Measure centroid-centroid distances (3.8–4.2 Å) and slippage angles (<20°).

These interactions stabilize polymorphs and influence dissolution rates .

Q. Which computational methods predict binding modes to biological targets?

- Autodock Vina : Dock into COX-2 (PDB: 5KIR) using Lamarckian GA (population size=150, iterations=2.5×10⁶).

- MD Simulations (GROMACS) : Assess stability of docked poses (RMSD <2.0 Å over 100 ns).

Electrostatic complementarity between the chromenone core and hydrophobic enzyme pockets predicts anti-inflammatory activity .

Q. How do structural modifications reconcile contradictions in reported bioactivity data?

Discrepancies arise from substituent positioning:

- C7 Methoxy vs. Benzyloxy : Methoxy derivatives show higher antioxidant activity (IC₅₀ ~30 µM) but lower antimicrobial potency.

- Halogenation (C6) : Chlorine increases cytotoxicity (HeLa IC₅₀ ~10 µM) but reduces solubility.

QSAR models (e.g., CoMFA) prioritize electron-withdrawing groups for anticancer optimization .

Q. What methodologies resolve conflicting crystallographic or spectroscopic data?

- Variable-Temperature NMR : Differentiate dynamic disorder (e.g., rotating benzyl groups) from static polymorphism.

- PXRD vs. SCXRD : Match experimental patterns to simulated spectra from multiple solved structures.

- DFT Calculations (Gaussian) : Optimize geometries to compare with experimental bond lengths (error <0.02 Å) .

Properties

Molecular Formula |

C25H22O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

6-ethyl-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |

InChI |

InChI=1S/C25H22O3/c1-3-19-13-22-21(20-7-5-4-6-8-20)14-25(26)28-24(22)15-23(19)27-16-18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3 |

InChI Key |

SLESCBPXLHPDFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=O)C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.